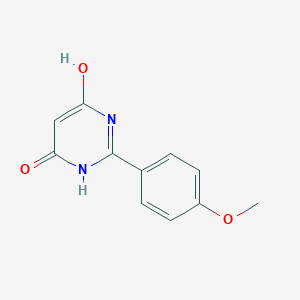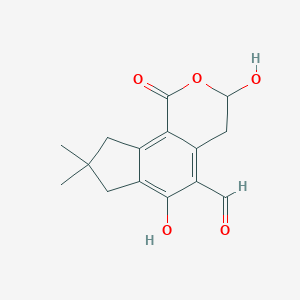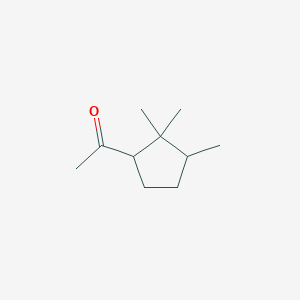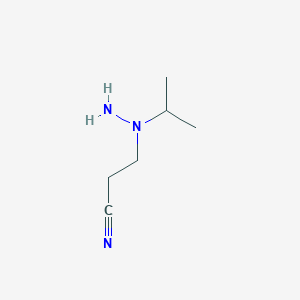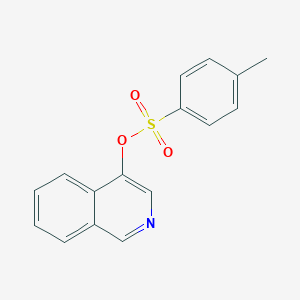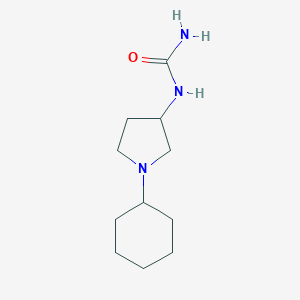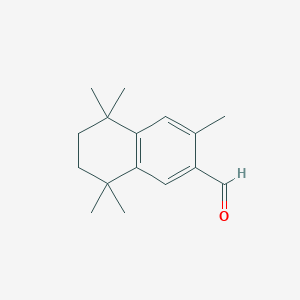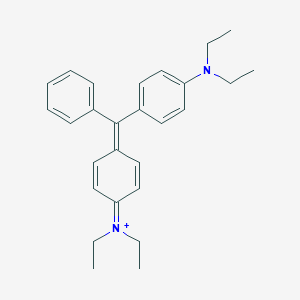
(3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione
Übersicht
Beschreibung
(3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione, commonly known as BHMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHMP is a cyclic imide derivative that is structurally similar to thalidomide, a drug that was initially used to treat morning sickness in pregnant women but later found to cause severe birth defects. However, BHMP has shown promising results in scientific research, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
BHMP exerts its biological effects by binding to a protein called cereblon, which is involved in the regulation of cell proliferation and differentiation. This binding leads to the degradation of certain proteins, including transcription factors that are involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
BHMP has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory properties, it has been found to have antioxidant activity and to inhibit the formation of reactive oxygen species. BHMP has also been shown to modulate the activity of ion channels and transporters, which are involved in the regulation of cellular homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
BHMP has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify. It is also water-soluble, which makes it easy to administer to cells and animals. However, one limitation of BHMP is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BHMP. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another area of interest is its mechanism of action, particularly its interaction with cereblon. Further research is needed to fully understand the biochemical and physiological effects of BHMP and its potential applications in various fields of science.
Synthesemethoden
BHMP can be synthesized by the reaction of piperazine-2,5-dione with formaldehyde in the presence of a strong acid catalyst. The resulting product is a white crystalline powder that is soluble in water and has a melting point of 218-220°C.
Wissenschaftliche Forschungsanwendungen
BHMP has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been shown to inhibit the activity of a class of enzymes called metalloproteases, which are involved in the degradation of extracellular matrix proteins. BHMP has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
In pharmacology, BHMP has been investigated for its potential use as an anti-inflammatory and immunomodulatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and to enhance the activity of natural killer cells, which are important components of the immune system.
Eigenschaften
IUPAC Name |
(3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWGHSHLNOADHI-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)N[C@H](C(=O)N1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426303 | |
| Record name | (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | |
CAS RN |
23409-30-5 | |
| Record name | (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



